

Spectral Analysis of p-Bromophenyl 2-chloroethyl sulfone: A Technical Guide

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Compound of Interest

Compound Name: *p*-Bromophenyl 2-chloroethyl sulfone

Cat. No.: B1266580

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral analysis of **p-Bromophenyl 2-chloroethyl sulfone**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes expected spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also includes detailed, generalized experimental protocols for the acquisition of such data.

Chemical Structure and Properties

p-Bromophenyl 2-chloroethyl sulfone is a chemical compound with the molecular formula C₈H₈BrClO₂S.^[1] Its IUPAC name is 1-bromo-4-((2-chloroethyl)sulfonyl)benzene.^[1]

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrClO ₂ S	[1]
Molecular Weight	283.57 g/mol	[1]
IUPAC Name	1-bromo-4-((2-chloroethyl)sulfonyl)benzene	[1]
CAS Number	26732-25-2	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectral analysis of **p-Bromophenyl 2-chloroethyl sulfone**. These predictions are derived from the analysis of analogous compounds, such as 2-chloroethyl 4-chlorophenyl sulfone and other substituted bromobenzenes.

Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85	Doublet	2H	Aromatic protons ortho to the sulfonyl group
~ 7.75	Doublet	2H	Aromatic protons meta to the sulfonyl group
~ 3.80	Triplet	2H	$-\text{SO}_2\text{-CH}_2-$
~ 3.50	Triplet	2H	$-\text{CH}_2\text{-Cl}$

Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 139	Quaternary aromatic carbon attached to the sulfonyl group
~ 132	Aromatic C-H carbons meta to the sulfonyl group
~ 129	Quaternary aromatic carbon attached to the bromine atom
~ 128	Aromatic C-H carbons ortho to the sulfonyl group
~ 55	-SO ₂ -CH ₂ -
~ 39	-CH ₂ -Cl

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Weak	Aliphatic C-H stretch
~ 1580, 1470	Medium	Aromatic C=C stretch
~ 1320-1290	Strong	Asymmetric SO ₂ stretch
~ 1150-1120	Strong	Symmetric SO ₂ stretch
~ 1090	Medium	C-S stretch
~ 830	Strong	para-disubstituted benzene C-H bend (out-of-plane)
~ 750	Strong	C-Cl stretch
~ 550	Medium	C-Br stretch

Predicted Mass Spectrometry (MS) Data

m/z	Predicted Adduct
282.9190	$[M+H]^+$
304.9009	$[M+Na]^+$
280.9044	$[M-H]^-$

Expected Fragmentation: The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Key fragmentation pathways would likely involve the loss of the chloroethyl group, cleavage of the sulfone group, and fragmentation of the bromophenyl ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the spectral analysis of **p-Bromophenyl 2-chloroethyl sulfone**.

Synthesis of p-Bromophenyl 2-chloroethyl sulfone

A plausible synthetic route involves the oxidation of the corresponding sulfide, p-bromophenyl 2-chloroethyl sulfide.

Materials:

- p-Bromophenyl 2-chloroethyl sulfide
- Glacial acetic acid
- Hydrogen peroxide (30% solution)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator

- Standard glassware for organic synthesis

Procedure:

- Dissolve p-bromophenyl 2-chloroethyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add an excess of 30% hydrogen peroxide to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by recrystallization or column chromatography to obtain pure **p-Bromophenyl 2-chloroethyl sulfone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- 400 MHz NMR spectrometer

Sample Preparation:

- Dissolve 5-10 mg of the purified **p-Bromophenyl 2-chloroethyl sulfone** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

- Acquire the proton NMR spectrum using a standard pulse sequence.
- Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

- Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
- Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid, purified **p-Bromophenyl 2-chloroethyl sulfone** directly onto the ATR crystal.

Data Acquisition:

- Record the spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

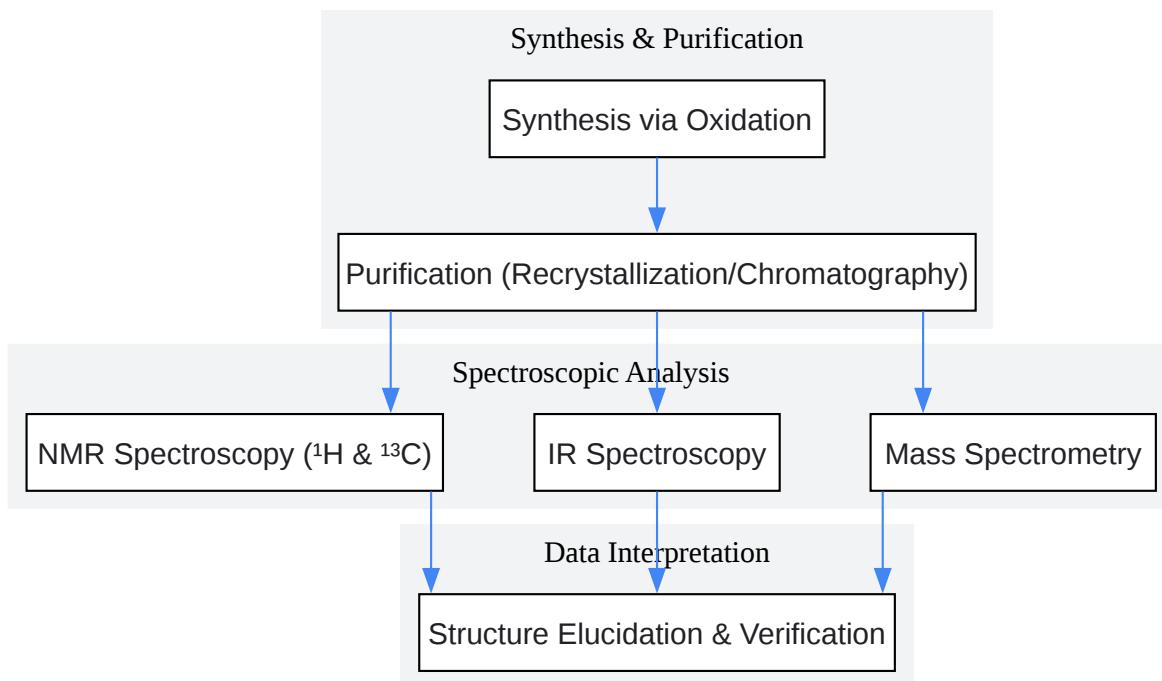
- Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

Data Acquisition:

- Infuse the sample solution into the ESI source.
- Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).
- Obtain high-resolution mass data to confirm the elemental composition of the molecular ion and major fragments.

Visualizations

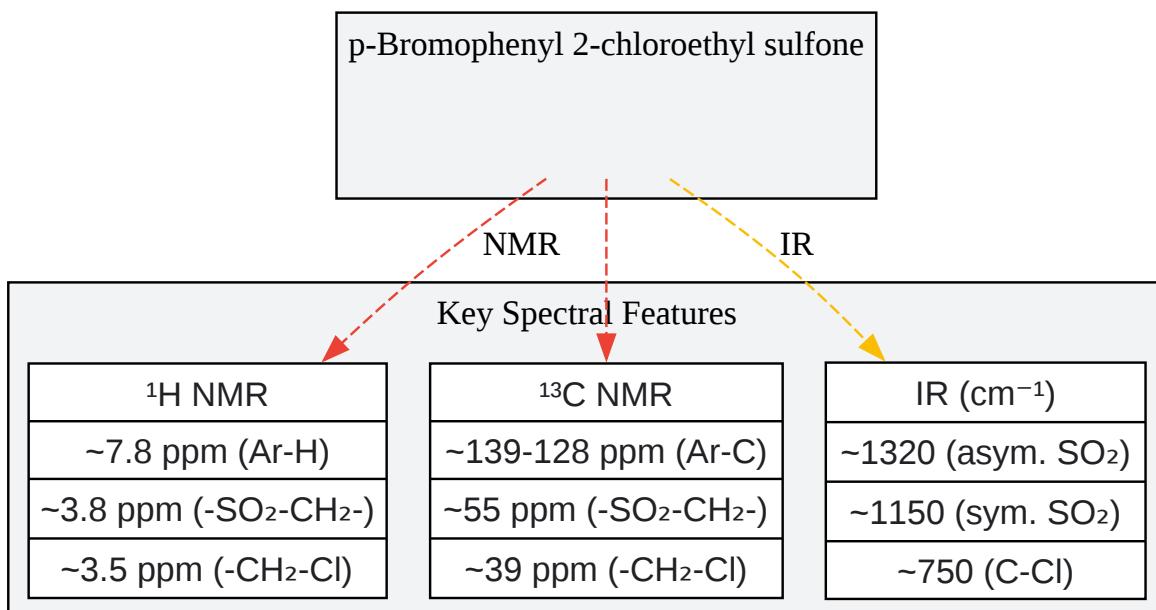
Experimental Workflow



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Caption: Experimental workflow for the synthesis and spectral analysis.

Chemical Structure and Key Spectral Correlations



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Caption: Structure and key predicted spectral correlations.

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References

- 1. Sulfone, p-bromophenyl 2-chloroethyl | C8H8BrClO₂S | CID 99232 - PubChem [pubchem.ncbi.nlm.nih.gov]
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